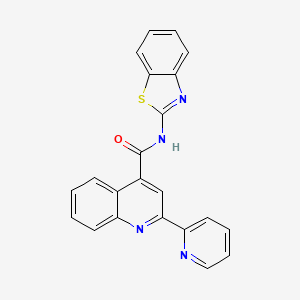

N-(1,3-benzothiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide

Description

N-(1,3-Benzothiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide is a heterocyclic compound featuring a quinoline core substituted at the 4-position with a carboxamide group linked to a benzothiazole moiety and at the 2-position with a pyridine ring. This structure combines three pharmacophoric elements:

- Quinoline scaffold: Known for its role in antiviral, anticancer, and antimicrobial agents due to planar aromaticity and metal-chelating properties.

- Benzothiazole: A privileged heterocycle in drug design, contributing to kinase inhibition and antimicrobial activity.

- Pyridine: Enhances solubility and participates in hydrogen bonding or π-π interactions in biological targets.

Properties

Molecular Formula |

C22H14N4OS |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-pyridin-2-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C22H14N4OS/c27-21(26-22-25-18-10-3-4-11-20(18)28-22)15-13-19(17-9-5-6-12-23-17)24-16-8-2-1-7-14(15)16/h1-13H,(H,25,26,27) |

InChI Key |

XLHPCRABWMBWNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=NC5=CC=CC=C5S4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. Common synthetic routes may include:

Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halide.

Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Coupling Reactions: The benzothiazole and quinoline rings can be coupled using a palladium-catalyzed cross-coupling reaction.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with the appropriate amine.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinoline and benzothiazole exhibit promising anticancer properties. A study highlighted the synthesis of various quinoline derivatives, including those similar to N-(1,3-benzothiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide, which demonstrated significant cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling proteins involved in cancer progression .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Research has shown that benzothiazole derivatives can inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain. This inhibition can potentially alleviate cognitive decline associated with Alzheimer's .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Studies have reported that certain derivatives exhibit inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer efficacy of quinoline derivatives, several compounds were synthesized and screened for their cytotoxic effects on human cancer cell lines. Among these, compounds structurally related to this compound showed IC50 values indicating potent activity against breast and lung cancer cells. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuroprotective Mechanisms

A recent investigation into the neuroprotective mechanisms of benzothiazole derivatives revealed that compounds similar to this compound could significantly reduce neuronal cell death induced by oxidative stress. The findings suggested that these compounds activate the Nrf2 pathway, a critical regulator of antioxidant responses .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of key enzymes involved in disease pathways.

Receptors: Modulation of receptor activity to alter cellular signaling.

DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural features and biological activities of N-(1,3-benzothiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide with similar quinolinecarboxamide derivatives:

Key Observations :

- Phenyl (TO502-2403) may increase hydrophobicity, affecting membrane permeability .

- C4 Modifications : Benzothiazole (target) and pyrazole (TO502-2403) offer distinct hydrogen-bonding capabilities. Methylation on benzothiazole (T0505-6180) could improve metabolic stability .

- Thiadiazole vs. Benzothiazole : Y042-4830’s thiadiazole ring introduces additional nitrogen atoms, altering electronic properties and solubility .

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide, also referred to as compound Y043-0038, is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H14N4OS |

| Molecular Weight | 382.44 g/mol |

| LogP | 4.9459 |

| Polar Surface Area | 50.668 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The structure of the compound features a benzothiazole moiety linked to a quinolinecarboxamide, which is known to enhance biological activity through various mechanisms, including DNA binding and inhibition of specific enzymes.

Anticancer Properties

Recent studies have indicated that derivatives of benzothiazole and quinoline exhibit significant anticancer activities. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

- A549 (Lung Cancer) : IC50 values around 8.78 μM

- NCI-H358 (Lung Cancer) : IC50 values approximately 6.68 μM in 2D assays, with moderate activity in 3D formats .

These findings suggest that this compound may also exhibit similar anticancer effects due to its structural similarities with other active compounds.

Antitubercular Activity

Benzothiazole derivatives have been explored for their anti-tubercular properties. A review highlighted that newly synthesized benzothiazole-based compounds demonstrated effective inhibition against Mycobacterium tuberculosis, indicating potential therapeutic applications for compounds like this compound .

The biological activity of this compound is hypothesized to involve:

- DNA Binding : Similar compounds have been shown to bind to the minor groove of DNA at AT-rich sites, which can lead to cytotoxic effects in cancer cells .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor proliferation or microbial resistance mechanisms.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives:

- Synthesis Methods : Various synthetic pathways such as diazo-coupling and Biginelli reactions have been employed to create derivatives with enhanced biological activity .

- In Vitro Studies : Compounds were tested in vitro against multiple strains of bacteria and cancer cell lines, revealing moderate to high activity levels depending on structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.